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Compound of Interest

Compound Name: 6-Heptene-2,5-dione

Cat. No.: B15441688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

dicarbonyl compound 6-heptene-2,5-dione. The information presented herein is intended to

support research and development activities by providing detailed nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, alongside the methodologies for their

acquisition.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 6-heptene-2,5-dione, offering a

clear and concise reference for compound identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for 6-Heptene-2,5-
dione

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

Data not

available in

search results
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Predicted chemical shifts based on structure analysis suggest the presence of signals for vinyl,

methylene, and methyl protons. The vinyl protons at the 6- and 7-positions would likely appear

in the downfield region (around 5-6 ppm). The methylene protons at positions 3 and 4, situated

between two carbonyl groups, would be expected in the range of 2.5-3.0 ppm. The methyl

protons at position 1 would likely be the most upfield signal, around 2.2 ppm.

Table 2: ¹³C NMR Spectroscopic Data for 6-Heptene-2,5-
dione

Chemical Shift (δ) ppm Assignment

Data not available in search results

Based on the structure of 6-heptene-2,5-dione, seven distinct carbon signals are expected.

The carbonyl carbons (C2 and C5) would be the most downfield, typically in the range of 200-

210 ppm. The alkene carbons (C6 and C7) would appear around 120-140 ppm. The methylene

carbons (C3 and C4) would be expected in the 30-40 ppm range, and the methyl carbon (C1)

would be the most upfield signal, likely below 30 ppm.

Table 3: IR Spectroscopic Data for 6-Heptene-2,5-dione
Frequency (cm⁻¹) Intensity Assignment

Data not available in search

results

The IR spectrum of 6-heptene-2,5-dione is expected to show a strong, characteristic

absorption band for the C=O stretching of the ketone functional groups, typically in the region

of 1715-1725 cm⁻¹. Additionally, a medium intensity peak corresponding to the C=C stretching

of the alkene group should be observable around 1640-1680 cm⁻¹. C-H stretching vibrations

for both sp² (alkene) and sp³ (alkane) hybridized carbons would be present above and below

3000 cm⁻¹, respectively.

Table 4: Mass Spectrometry Data for 6-Heptene-2,5-
dione
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m/z Relative Intensity Assignment

43 100% [CH₃CO]⁺ (Base Peak)

55 High [CH₂=CHCO]⁺

27 High [C₂H₃]⁺

The mass spectrum of 6-heptene-2,5-dione is characterized by a base peak at m/z 43,

corresponding to the stable acetyl cation. Other significant fragments at m/z 55 and 27 are also

observed. The molecular ion peak [M]⁺ at m/z 126 may be of low intensity.

Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the

spectroscopic data presented above. These protocols are based on standard techniques for

the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 6-heptene-2,5-dione (typically 5-10 mg) is dissolved in a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small

amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift

calibration.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400 MHz or higher).

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a

sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width

covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of

1-5 seconds.

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to

single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to

the lower natural abundance of ¹³C and its longer relaxation times, a greater number of

scans is necessary.
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Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to

obtain the frequency-domain spectra. The spectra are then phased, baseline corrected, and

referenced to the TMS signal (0 ppm). Integration of the ¹H NMR signals provides the relative

ratio of protons.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 6-heptene-2,5-dione, a thin film can be

prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and analyzed

in a solution cell. For vapor-phase IR, the sample is heated to produce a vapor that is

introduced into a gas cell.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty sample holder (or the solvent) is first

collected. The sample is then placed in the beam path, and the sample spectrum is

recorded.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final absorbance or transmittance spectrum. The

positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction and Ionization: For a volatile compound like 6-heptene-2,5-dione, Gas

Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is

injected into a gas chromatograph, where it is vaporized and separated from any impurities

on a capillary column. The separated compound then enters the mass spectrometer.

Electron Ionization (EI) is a standard method where the sample molecules are bombarded

with a high-energy electron beam, causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection and Data Processing: The detector records the abundance of each ion at a

specific m/z value. The resulting mass spectrum is a plot of relative ion intensity versus m/z.
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Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 6-heptene-2,5-dione.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of 6-heptene-2,5-dione

Purification (e.g., Chromatography, Distillation)

NMR Spectroscopy (¹H & ¹³C) IR Spectroscopy Mass Spectrometry (GC-MS)

NMR Data Analysis
(Chemical Shifts, Coupling, Integration)

IR Data Analysis
(Functional Group Identification)

MS Data Analysis
(Molecular Ion, Fragmentation Pattern)

Structure Confirmation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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